4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol
CAS No.:
Cat. No.: VC13293319
Molecular Formula: C8H8N4S
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4S |
|---|---|
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 6-(1-methylpyrazol-4-yl)-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C8H8N4S/c1-12-5-6(4-10-12)7-2-3-9-8(13)11-7/h2-5H,1H3,(H,9,11,13) |
| Standard InChI Key | WLGJJHDIEHUZLK-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=NC(=S)N2 |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=NC(=S)N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 4 with a 1-methyl-1H-pyrazol-4-yl group and at position 2 with a thiol group. The pyrazole ring contributes to planar aromaticity, while the thiol group introduces potential for hydrogen bonding and redox reactivity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₄S |
| Molecular Weight | 192.05 g/mol |
| IUPAC Name | 4-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol |
| Topological Polar Surface Area | 93.3 Ų |
The thiol group’s acidity (pKa ~8–10) enables deprotonation under physiological conditions, forming thiolate ions that participate in nucleophilic reactions .
Synthesis Pathways
Synthetic routes to 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol often involve multi-step heterocyclic condensation:
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Pyrimidine Core Formation:
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Pyrazole Substitution:
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Suzuki-Miyaura coupling introduces the 1-methylpyrazol-4-yl group to the pyrimidine core. For instance, reacting 4-chloropyrimidine-2-thiol with 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis .
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Alternative routes employ hydrazine derivatives for cyclocondensation to form the pyrazole ring directly on the pyrimidine scaffold .
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Purification:
Biological and Pharmacological Applications
Antimicrobial Activity
Pyrimidine-thiol derivatives exhibit broad-spectrum antimicrobial properties. In studies of analogous compounds (e.g., 2-pyrazolylpyrimidinones), significant inhibition of Mycobacterium tuberculosis (MIC: 0.065–3.95 μM) and phytopathogens like Xanthomonas oryzae (EC₅₀: 7.40 μg/mL) has been observed . The thiol group likely disrupts bacterial cell membranes or metalloenzyme function .
Enzyme Inhibition
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Dihydrofolate Reductase (DHFR): Pyrimidine-thiol derivatives inhibit DHFR, a folate-dependent enzyme, by mimicking pteridine substrates .
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Monooxygenases: The compound’s planar structure allows interaction with cytochrome P450 enzymes, though specific inhibition data remain underexplored .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (Category 2) | Use nitrile gloves; avoid direct contact |
| Eye Damage (Category 2A) | Wear safety goggles |
| Respiratory Irritation | Use fume hoods for handling |
No carcinogenicity or mutagenicity data are available, but analogous compounds show low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .
Comparative Analysis with Analogues
The methyl group on the pyrazole in 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol optimizes steric bulk without compromising solubility, distinguishing it from bulkier ethyl-substituted analogs .
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